molecular formula C21H15ClN2O5 B3916332 3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid

3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid

Cat. No. B3916332
M. Wt: 410.8 g/mol
InChI Key: GVXIGNTTYHDQII-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid, also known as CFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CFA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been studied for its anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The exact mechanism of action of 3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain.
Biochemical and Physiological Effects:
3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, inhibit the activity of nuclear factor kappa B (NF-κB), and decrease the expression of adhesion molecules. These effects contribute to the anti-inflammatory and analgesic properties of 3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid in lab experiments is its well-established synthesis method and known chemical properties. This makes it easier to study the compound and its effects. However, one limitation is that 3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid has not been extensively studied in clinical trials, and its potential side effects and toxicity are not well understood.

Future Directions

There are several future directions for research on 3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid. One area of interest is the development of novel drug delivery systems for 3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid to improve its efficacy and reduce its potential side effects. Another direction is to study the effects of 3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid on other inflammatory conditions such as multiple sclerosis and rheumatoid arthritis. Additionally, more research is needed to understand the potential toxicity of 3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid and its long-term effects on human health.
Conclusion:
In conclusion, 3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid is a promising compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its anti-inflammatory and analgesic effects make it a promising candidate for the treatment of various inflammatory conditions. However, more research is needed to fully understand its mechanism of action, potential side effects, and long-term effects on human health.

Scientific Research Applications

3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid has been extensively studied for its potential therapeutic properties. Several studies have shown that 3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid has anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis, colitis, and asthma.

properties

IUPAC Name

3-[[(E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O5/c22-17-9-2-1-8-16(17)19(25)24-18(12-15-7-4-10-29-15)20(26)23-14-6-3-5-13(11-14)21(27)28/h1-12H,(H,23,26)(H,24,25)(H,27,28)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXIGNTTYHDQII-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NC3=CC=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid
Reactant of Route 2
Reactant of Route 2
3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid
Reactant of Route 3
Reactant of Route 3
3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid
Reactant of Route 4
3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid
Reactant of Route 5
3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid
Reactant of Route 6
3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.